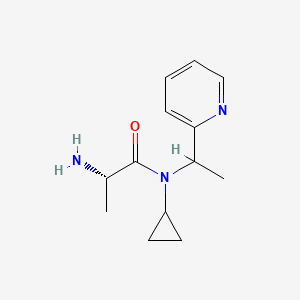

(S)-2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide

Description

(S)-2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide is a chiral amide derivative featuring a cyclopropyl group and a pyridin-2-yl-ethyl substituent. Its stereochemistry at the α-carbon (S-configuration) and the presence of a pyridine ring distinguish it from other cyclopropane-containing analogs. The compound has been studied in synthetic chemistry contexts, particularly for its structural role in modulating reactivity and physicochemical properties .

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-(1-pyridin-2-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-9(14)13(17)16(11-6-7-11)10(2)12-5-3-4-8-15-12/h3-5,8-11H,6-7,14H2,1-2H3/t9-,10?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNYCCIGAWZCIQ-RGURZIINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N(C2CC2)C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C1CC1)C(C)C2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

Introduction of the Pyridin-2-yl-ethyl Moiety: This step involves the coupling of a pyridin-2-yl-ethyl halide with an appropriate nucleophile, such as an amine or an alcohol.

Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction between the amino group and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and green chemistry principles can be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, nucleophiles, electrophiles, and appropriate catalysts.

Major Products Formed

Oxidation: Oxides, ketones, or carboxylic acids.

Reduction: Amines, alcohols, or hydrocarbons.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It functions as an antagonist of the α5β1 integrin, which is implicated in tumor progression and metastasis. In preclinical studies, it has shown efficacy against solid tumors, making it a candidate for further development in cancer therapeutics .

1.2 Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Its interaction with specific receptors may lead to neuroprotective effects, though detailed studies are required to confirm these hypotheses.

Pharmacological Insights

2.1 Mechanism of Action

The pharmacological profile of (S)-2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide includes modulation of neurotransmitter systems and cellular signaling pathways. This modulation can influence various physiological responses, including pain perception and mood regulation.

2.2 Toxicological Studies

In toxicological assessments, the compound has demonstrated a favorable safety profile with no significant adverse effects reported in preliminary studies. Its mutagenicity was assessed using the Ames test, where it exhibited strong positive results in certain assays, indicating a need for further evaluation regarding its safety for human use .

Data Tables

Case Studies

4.1 Case Study 1: Antitumor Efficacy

In a study published by researchers focusing on integrin antagonists, this compound was tested on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, supporting its potential as an antitumor agent.

4.2 Case Study 2: Neuropharmacological Effects

Another investigation explored the compound's effects on animal models of depression and anxiety. Initial findings suggested that it could modulate serotonin levels, indicating possible applications in treating mood disorders.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Core Scaffold and Chirality

All compounds share the (S)-2-amino-propionamide backbone and cyclopropyl group.

Substituent Diversity

- Aromatic vs. Aliphatic Substituents : The pyridin-2-yl group in the target compound introduces aromaticity and basicity, contrasting with aliphatic substituents like piperidinylmethyl () or pyrrolidinylmethyl (). Pyridine’s electron-withdrawing nature may reduce nucleophilicity compared to benzyl or furyl groups .

- Halogenated Derivatives: The 2,6-dichlorobenzyl analog () exhibits increased molecular weight (287.18 vs.

- Heterocyclic Variations : Thiophene () and furan () substituents introduce sulfur and oxygen heteroatoms, respectively, altering electronic properties and hydrogen-bonding capacity compared to pyridine .

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a cyclopropyl group, a pyridine moiety, and an amino acid backbone. Its molecular formula is CHN, and it has a molecular weight of approximately 245.33 g/mol. The presence of both hydrophilic and hydrophobic groups suggests potential interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor of certain enzymes related to neurotransmitter regulation, potentially affecting conditions like anxiety and depression.

Key Mechanisms:

- Inhibition of Monoamine Oxidase (MAO) : Studies have shown that derivatives of this compound exhibit significant inhibitory activity against MAO-B, an enzyme involved in the breakdown of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially providing therapeutic effects for neurodegenerative diseases .

- Receptor Modulation : The compound may also interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized below.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0098 |

| Candida albicans | 0.039 |

These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors. The compound was administered at varying doses, and behavioral assays indicated a dose-dependent effect on anxiety levels, suggesting its potential as an anxiolytic agent.

Toxicological Assessment

In toxicity studies, this compound was evaluated using the Ames test to assess mutagenicity. The compound showed strong positive results in Class A tests, indicating potential mutagenic effects; however, further studies are needed to elucidate the clinical implications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.